Benzo[f][1,2,3]benzodithiazol-1-ium;chloride
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Overview
Description
Benzo[f][1,2,3]benzodithiazol-1-ium;chloride is a unique heterocyclic compound known for its intriguing chemical properties and potential applications in various fields. This compound, often referred to as a Herz salt, is characterized by its electron-deficient nature and the presence of a benzodithiazole ring structure. It has garnered interest due to its potential use in medicinal chemistry, materials science, and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing Benzo[f][1,2,3]benzodithiazol-1-ium;chloride is through the Herz reaction. This reaction involves the transformation of an electron-rich aniline starting material into an electron-deficient benzo[f][1,2,3]benzodithiazolium salt using disulfur dichloride as the reagent. The reaction typically proceeds under mild conditions, with the formation of a C–Cl bond at the 4-position of the aniline precursor aromatic ring .
Industrial Production Methods: While the Herz reaction is the primary synthetic route, industrial production methods focus on optimizing the reaction conditions to achieve higher yields and purity. This involves scaling up the reaction, controlling the temperature, and using advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzo[f][1,2,3]benzodithiazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in materials science applications.
Reduction: Reduction reactions can convert the compound into more electron-rich derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzodithiazole derivatives, which can have different electronic and structural properties .
Scientific Research Applications
Benzo[f][1,2,3]benzodithiazol-1-ium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[f][1,2,3]benzodithiazol-1-ium;chloride involves its interaction with molecular targets through its electron-deficient benzodithiazole ring. This interaction can lead to the formation of stable radicals, which can further participate in various biochemical pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Benzo[1,2,3]dithiazole: Similar in structure but with different electronic properties due to the position of sulfur atoms.
Benzothiazole: Contains a sulfur atom at a different position, leading to distinct chemical properties and applications.
Benzo[1,3,2]dithiazole: Another isomer with unique properties and synthesis methods.
Uniqueness: Benzo[f][1,2,3]benzodithiazol-1-ium;chloride stands out due to its electron-deficient nature and the ability to form stable radicals. These properties make it particularly valuable in materials science and medicinal chemistry .
Properties
CAS No. |
85418-01-5 |
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Molecular Formula |
C10H6ClNS2 |
Molecular Weight |
239.7 g/mol |
IUPAC Name |
benzo[f][1,2,3]benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C10H6NS2.ClH/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1;/h1-6H;1H/q+1;/p-1 |
InChI Key |
DDAMVQBOGGLKKM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=CC3=NS[S+]=C3C=C2C=C1.[Cl-] |
Origin of Product |
United States |
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